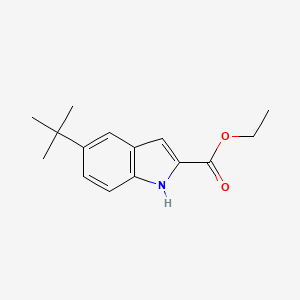

ethyl 5-tert-butyl-1H-indole-2-carboxylate

Description

Historical and Contemporary Significance of Indole (B1671886) Derivatives as Chemical Building Blocks

The journey of indole chemistry began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole. nih.gov A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883, a versatile method that remains widely used today. nih.gov Historically, certain indole derivatives were crucial as dyestuffs. nih.gov However, the significance of the indole nucleus expanded dramatically in the 1930s with the discovery of its presence in essential biomolecules like the amino acid tryptophan and various indole alkaloids. nih.gov

In contemporary research, the indole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. sigmaaldrich.com This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like Indomethacin, antihypertensives, and anticancer therapies. clockss.orgcymitquimica.com The versatility of the indole ring allows for the design of compounds that can target specific biological pathways, making it a cornerstone in modern drug discovery. sigmaaldrich.comclockss.org Indole derivatives are also integral to the synthesis of materials with unique electronic and optical properties.

The Indole-2-carboxylate (B1230498) Core as a Pivotal Chemical Platform in Synthetic Strategies

Within the broad family of indole derivatives, the indole-2-carboxylate core has emerged as a particularly valuable platform for synthetic chemists. This scaffold serves as a versatile intermediate for the construction of more complex, functionalized indole structures. The ester functional group at the 2-position provides a handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the introduction of diverse functionalities. nih.govresearchgate.net

Indole-2-carboxylates are key precursors in the synthesis of a range of biologically active molecules, including enzyme inhibitors and receptor ligands. clockss.org Their utility is demonstrated in the preparation of compounds targeting various diseases. For instance, derivatives of indole-2-carboxylates have been investigated for their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer, and as cannabinoid CB1 receptor antagonists. Furthermore, the indole-2-carboxylate framework is amenable to various substitution patterns on the benzene (B151609) ring, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity. derpharmachemica.com Synthetic methodologies like the Fischer and Reissert indole syntheses are commonly employed to produce a wide array of substituted indole-2-carboxylates. mdpi.comnih.gov

Scope and Research Focus on Ethyl 5-tert-Butyl-1H-indole-2-carboxylate within Indole Chemistry

This compound is a specific derivative within the indole-2-carboxylate family that has garnered interest as a chemical building block. The introduction of a bulky tert-butyl group at the 5-position of the indole ring significantly influences the molecule's lipophilicity and steric profile, which can in turn affect its interaction with biological targets.

The synthesis of this compound is commonly achieved through the Fischer indole synthesis, a reliable method for forming the indole nucleus. This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of 4-tert-butylphenylhydrazine hydrochloride and ethyl pyruvate. nih.govsigmaaldrich.com

| Property | Value |

|---|---|

| CAS Number | 194490-18-1 |

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 g/mol |

| Melting Point | 137 °C (predicted) |

| Boiling Point | 379.8±22.0 °C (predicted) |

| Appearance | Yellow powder |

While specific, in-depth research focusing exclusively on the biological activities of this compound is not extensively documented in publicly available literature, the broader context of 5-substituted indole-2-carboxylates provides insight into its potential applications. For instance, various 5-substituted indole derivatives have been explored for their therapeutic potential. Ethyl 5-bromo-1H-indole-2-carboxylate has been utilized as a building block in the synthesis of anti-HIV molecules. nih.gov Similarly, other 5-substituted indole-2-carboxamides have been investigated as potent antiproliferative agents by targeting epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). Furthermore, research into other 5-substituted indole derivatives has shown promise in developing treatments for tuberculosis and as GSK-3β inhibitors. derpharmachemica.com

The tert-butyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and to probe steric requirements of binding sites. Therefore, this compound serves as a valuable intermediate for the synthesis of more complex molecules where the 5-tert-butyl moiety is a key structural feature for optimizing pharmacological properties.

| Reactant | Role |

|---|---|

| 4-tert-Butylphenylhydrazine hydrochloride | Provides the substituted benzene ring and the N1 nitrogen of the indole core. |

| Ethyl pyruvate | Provides the atoms to form the pyrrole (B145914) ring, including the C2 and C3 atoms and the carboxylate group. |

| Acid Catalyst (e.g., p-Toluenesulfonic acid) | Facilitates the cyclization reaction. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-tert-butyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-5-18-14(17)13-9-10-8-11(15(2,3)4)6-7-12(10)16-13/h6-9,16H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMVLLISCAWCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225839 | |

| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-18-1 | |

| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of Ethyl 5 Tert Butyl 1h Indole 2 Carboxylate

Ethyl 5-tert-butyl-1H-indole-2-carboxylate is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of more complex molecules. Its structure features three primary sites amenable to chemical modification: the carboxylate group at the C-2 position, the indole (B1671886) nitrogen (N-1), and the aromatic ring. This article focuses on the derivatization strategies targeting the carboxylate functionality and the indole nitrogen, providing a detailed overview of common and effective chemical transformations.

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Tert Butyl 1h Indole 2 Carboxylate

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Specific IR absorption frequencies corresponding to the characteristic functional groups of ethyl 5-tert-butyl-1H-indole-2-carboxylate, such as the N-H stretch of the indole (B1671886), the C=O stretch of the ester, and vibrations of the substituted benzene (B151609) ring, are not documented in the available literature.

Until such time as the synthesis and detailed spectroscopic characterization of this compound are published in the scientific literature, a comprehensive and scientifically accurate article on its advanced spectroscopic features cannot be completed.

X-ray Crystallography for Three-Dimensional Structural Elucidation

Extensive searches of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its three-dimensional structure, crystal packing, intermolecular interactions, and solid-state conformation based on experimental crystallographic data cannot be provided at this time.

As no crystal structure has been reported for this compound, an analysis of its crystal packing and specific intermolecular interactions is not possible.

Without experimental crystallographic data, a definitive conformational analysis of this compound in the solid state cannot be conducted.

Chromatographic Purity and Separation Methodologies

General chromatographic principles for indole derivatives suggest that reversed-phase HPLC would be a suitable technique for purity analysis, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid modifier like trifluoroacetic acid. For preparative separation, column chromatography using silica gel as the stationary phase and a non-polar/polar solvent system (e.g., hexane/ethyl acetate) would be a common approach. TLC on silica gel plates would typically be used for reaction monitoring and preliminary purity checks, with visualization under UV light. However, without specific published methods, a detailed data table of chromatographic conditions cannot be compiled.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Tert Butyl 1h Indole 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. niscpr.res.innih.gov DFT methods are routinely used to investigate the properties of indole (B1671886) derivatives by calculating the electron density of the system. acs.orgnih.gov

Geometry Optimization and Electronic Structure Characterization

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For indole derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the minimum energy conformation. nih.govresearchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

For ethyl 5-tert-butyl-1H-indole-2-carboxylate, geometry optimization would reveal how the sterically demanding tert-butyl group at the C5 position and the ethyl carboxylate group at the C2 position influence the planarity of the indole ring. Studies on similarly substituted indoles show that while the core indole ring system is largely planar, substituents can cause minor deviations. mdpi.com The electronic structure characterization provides insights into the distribution of electrons, which is key to understanding the molecule's reactivity and properties.

Illustrative Optimized Geometry Parameters Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific computational studies for this compound are not available.

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | ~1.37 Å |

| C4-C5 Bond Length | ~1.40 Å |

| N1-C2 Bond Length | ~1.38 Å |

| C5-C(tert-butyl) Bond Length | ~1.54 Å |

| C2-C(carboxylate) Bond Length | ~1.48 Å |

Prediction and Correlation of Spectroscopic Data (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be correlated with experimental findings to confirm molecular structures. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.comaps.org

By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the indole core, the tert-butyl group, and the ethyl ester. These theoretical predictions are then often scaled or corrected based on empirical data to provide a closer match to experimental spectra measured in solution. nih.govruc.dk Such calculations are invaluable for assigning peaks in experimental NMR spectra and for confirming the regiochemistry of substitution on the indole ring.

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts Disclaimer: The following table contains hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 135.2 | 134.8 |

| C3 | 108.5 | 108.1 |

| C3a | 128.9 | 128.5 |

| C4 | 122.1 | 121.7 |

| C5 | 145.3 | 144.9 |

| C6 | 118.9 | 118.5 |

| C7 | 112.4 | 112.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Insights

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich, typically shown in red or yellow) and positive electrostatic potential (electron-poor, shown in blue).

For an indole derivative like this compound, the MEP map would highlight the most likely sites for chemical reactions. Generally, in indole systems, the region around the pyrrole (B145914) nitrogen (N1) and the C3 position are electron-rich, making them susceptible to electrophilic attack. impactfactor.org The oxygen atoms of the carboxylate group would also show significant negative potential, indicating their role as hydrogen bond acceptors. researchgate.net Conversely, the N-H proton and protons on the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic interaction or as hydrogen bond donors. nih.gov This visual representation of reactivity is crucial for understanding intermolecular interactions, such as those between a drug molecule and its biological target. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Chemical Transformations

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.

The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole moiety. researchgate.net The LUMO, on the other hand, would likely be distributed over the conjugated system, including the electron-withdrawing ethyl carboxylate group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical stability and reactivity of the molecule. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Substituents on the indole ring significantly influence the energies of the frontier orbitals and thus modulate the molecule's reactivity. rsc.org

Illustrative FMO Properties Disclaimer: The following table contains hypothetical data for illustrative purposes.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Theoretical Studies of Aromaticity in the Indole Core

The indole nucleus is an aromatic system, a property that is fundamental to its stability and chemical behavior. impactfactor.org Aromaticity can be quantified computationally using various indices. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. mdpi.commdpi.com A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.

For the bicyclic indole system, NICS calculations would be performed for both the six-membered benzene (B151609) ring and the five-membered pyrrole ring. Studies on indole and its isomers have shown that the benzene ring exhibits a higher degree of aromaticity than the pyrrole ring. researchgate.net The substituents, such as the tert-butyl and ethyl carboxylate groups, can have a modest influence on the electron delocalization and thus the aromaticity of the rings. These theoretical studies help to rationalize the thermodynamic stability of the indole core and its preference for substitution reactions that preserve the aromatic system. youtube.com

Conformational Landscape Analysis

Molecules with rotatable single bonds, such as the ethyl carboxylate group in this compound, can exist in multiple conformations. Conformational landscape analysis is a computational method used to identify the different stable conformers and their relative energies.

This analysis is typically performed by systematically rotating the key dihedral angles and calculating the energy at each step. For the target molecule, the critical rotations would be around the C2-C(carboxylate) bond and the bonds within the ethyl group. The results of this analysis would reveal the preferred spatial orientation of the ethyl carboxylate group relative to the indole plane. In similar structures, intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing certain conformations. researchgate.net Understanding the conformational preferences is important as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Role As a Synthetic Intermediate and Versatile Chemical Building Block

Precursor to Variously Substituted Indole-2-carboxylic Acids and Their Esters

The ethyl ester functionality of ethyl 5-tert-butyl-1H-indole-2-carboxylate is a versatile handle for chemical modification, allowing for its conversion into the corresponding carboxylic acid or other esters. These transformations are fundamental steps in the synthesis of diverse indole (B1671886) derivatives.

Hydrolysis to Carboxylic Acid: Alkaline hydrolysis readily converts the ethyl ester to 5-tert-butyl-1H-indole-2-carboxylic acid. This reaction is typically achieved by heating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. orgsyn.org The resulting carboxylic acid is itself a crucial intermediate for further reactions, such as amide bond formation.

N-Alkylation: The nitrogen atom of the indole ring can be alkylated using a strong base to generate the indole anion, followed by reaction with an alkyl halide. mdpi.com For instance, using aqueous potassium hydroxide in acetone, ethyl indole-2-carboxylate (B1230498) can be N-alkylated with reagents like allyl bromide or benzyl (B1604629) bromide to yield N-substituted esters. mdpi.com By adjusting the reaction conditions, such as increasing the amount of base, the process can directly yield the N-alkylated carboxylic acids. mdpi.com This methodology allows for the introduction of a wide variety of substituents at the N1 position.

Transesterification: The ethyl ester can be converted to other esters, such as a methyl ester, through transesterification. This reaction can be accomplished by treating the ethyl ester with a different alcohol (e.g., methanol) in the presence of a suitable catalyst, such as sodium methoxide. mdpi.com This provides access to a range of ester derivatives with different properties.

| Starting Material | Reagents | Product | Transformation Type |

| Ethyl 1H-indole-2-carboxylate | 1. aq. KOH, Acetone2. Allyl Bromide | Ethyl 1-allyl-1H-indole-2-carboxylate | N-Alkylation |

| Ethyl 1H-indole-2-carboxylate | aq. KOH, Reflux | 1H-Indole-2-carboxylic acid | Hydrolysis |

| Ethyl 1H-indole-2-carboxylate | NaOMe, Methanol | Methyl 1H-indole-2-carboxylate | Transesterification |

Scaffold for the Construction of Fused Heterocyclic Systems

The indole-2-carboxylate core is an excellent starting point for building more complex, multi-ring systems. By transforming the carboxylate group into other reactive functionalities, subsequent cyclization reactions can be initiated to form fused heterocycles.

A prominent example involves the conversion of the ethyl ester into a carbohydrazide (B1668358). Refluxing ethyl indole-2-carboxylate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) yields 1H-indole-2-carbohydrazide. mdpi.com This intermediate is a versatile building block for constructing new heterocyclic rings. For example, it can be used in heterocyclization reactions to form thiazoles. mdpi.com Furthermore, the indole scaffold can be used to synthesize pyrimidoindole skeletons through intramolecular cyclization of urea (B33335) derivatives, which are accessed from isocyanates generated via a Curtius rearrangement of an acyl azide (B81097) derived from the initial indole carboxylic acid. metu.edu.tr

Intermediate in the Synthesis of Complex Natural Product Analogues and Designed Molecules

Indole-2-carboxylates are recognized as powerful tools in the synthesis of alkaloids, enzyme inhibitors, and receptor ligands. clockss.org Substituted versions, such as ethyl 5-chloro-1H-indole-2-carboxylate, have been explicitly identified as building blocks in the creation of complex designed molecules. nih.gov By analogy, this compound serves a similar role, where the 5-substituent provides a specific structural feature for molecular recognition or to modulate physicochemical properties. Its utility lies in providing a rigid, pre-functionalized core that can be elaborated into more complex structures that mimic or are analogous to natural products.

The ethyl indole-2-carboxylate scaffold is frequently used as a model substrate for developing and refining new synthetic methods. Research into the N-alkylation of this compound has led to optimized conditions that allow for selective synthesis of either the N-alkylated ester or the corresponding N-alkylated carboxylic acid from the same starting materials by carefully controlling the reaction parameters. mdpi.com Additionally, established procedures like the McFadyen and Stevens reaction have been successfully extended to various substituted ethyl indole-2-carboxylates to synthesize indole-2-carbaldehydes, demonstrating the robustness of the scaffold in methodological studies. derpharmachemica.com These studies, while often performed on the parent or other substituted systems, contribute to a broader understanding and toolkit for the functionalization of all indole-2-carboxylates, including the 5-tert-butyl derivative.

The generation of chemical libraries with diverse structures is a cornerstone of modern chemical research. The this compound scaffold is well-suited for this purpose. Diversity can be introduced in several ways:

Varying the 5-Substituent: A library of 5-monosubstituted 1H-indole-2-carboxylate derivatives can be synthesized by employing different substituted anilines in the initial indole synthesis, such as the Japp-Klingemann or Fischer indole synthesis. researchgate.net This approach generates a set of core scaffolds with varied electronic and steric properties at the 5-position.

Derivatization of a Common Intermediate: A common intermediate can be used to generate a library of related compounds. As mentioned previously, converting the ethyl ester to 1H-indole-2-carbohydrazide creates a versatile intermediate. mdpi.com Reacting this carbohydrazide with a diverse collection of aldehydes and ketones produces a library of N-acylhydrazone derivatives, each with a unique substituent appended to the core indole scaffold. mdpi.com

These strategies demonstrate how the indole-2-carboxylate framework can be systematically modified to produce large numbers of related, yet distinct, molecules for further investigation, independent of their ultimate application.

Future Research Trajectories in Indole 2 Carboxylate Chemistry

Development of Novel and Atom-Economical Synthetic Pathways

A primary objective in modern synthetic chemistry is the development of atom-economical reactions that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. Future research in indole-2-carboxylate (B1230498) synthesis will undoubtedly prioritize the discovery and optimization of such pathways.

Transition-metal-catalyzed C-H bond functionalization represents a particularly promising frontier for the atom-economic construction of indoles. acs.org These methods obviate the need for pre-functionalized starting materials, streamlining synthetic sequences. For instance, palladium-catalyzed oxidative cyclization of N-aryl imines offers a direct route to the indole (B1671886) ring system by forming two C-H bonds under mild conditions with molecular oxygen as the sole oxidant. organic-chemistry.orgthieme-connect.com Similarly, Lewis acid-catalyzed migratory cycloisomerization of o-amido alkynols has been shown to produce C2-substituted indoles with 100% atom economy. acs.org

Future efforts will likely focus on expanding the scope of these reactions to include a wider range of functional groups and substitution patterns relevant to complex molecule synthesis. The development of catalysts based on more abundant and less toxic metals will also be a key area of investigation.

Table 1: Comparison of Atom-Economical Indole Synthesis Strategies

| Synthetic Strategy | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Palladium catalyst, O₂ | Mild conditions, high atom economy, uses readily available starting materials. | organic-chemistry.orgthieme-connect.com |

| Lewis Acid-Catalyzed Cycloisomerization | Zn(OTf)₂ | 100% atom economy, broad substrate scope, intramolecular carbonyl group migration. | acs.org |

| Rhodium-Catalyzed Annulation | [RhCp*Cl₂]₂ | Step- and atom-economic, C-H alkenylation, low catalyst loading. | nih.gov |

Exploration of Underexplored Derivatization and Functionalization Strategies

While the C2 and C3 positions of the indole nucleus have been extensively studied, the regioselective functionalization of the benzene (B151609) ring (C4-C7 positions) remains a significant challenge. nih.govchim.it Future research will aim to develop novel strategies to access these less reactive positions, thereby unlocking new avenues for structural diversification.

The use of directing groups has emerged as a powerful tool for achieving site-selectivity in C-H functionalization reactions. nih.gov For example, the installation of specific groups at the indole nitrogen can direct metallation and subsequent functionalization to the C7 or C6 positions. nih.gov Overcoming the need for the installation and removal of these directing groups is a key challenge that will be addressed through the development of transient or traceless directing group strategies.

Furthermore, cross-dehydrogenative coupling (CDC) reactions, which form C-C or C-X bonds through the direct coupling of two C-H bonds, offer a highly efficient and atom-economical approach to indole functionalization. chim.it Expanding the scope of CDC reactions to include a broader range of coupling partners will be a major focus of future work.

Table 2: Strategies for Site-Selective Indole Functionalization

| Position(s) | Strategy | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| C4-C7 | Directing Group-Assisted C-H Functionalization | Palladium, Copper, or Rhodium catalysts | Enables access to the less reactive benzene core of the indole. | nih.govnih.gov |

| C2/C3 | Cross-Dehydrogenative Coupling (CDC) | Various transition metal catalysts | Atom-economical C-C and C-X bond formation without pre-functionalization. | chim.it |

| C7/C4 | Boron-Mediated Directed C-H Hydroxylation | BBr₃ | Transition-metal-free synthesis of hydroxylated indoles. | nih.gov |

Integration of Advanced Computational Modeling for Reaction Pathway Prediction and Design

The synergy between computational chemistry and experimental synthesis is poised to revolutionize the discovery and development of new chemical reactions. nih.govrsc.org Density Functional Theory (DFT) calculations, for example, can provide detailed insights into reaction mechanisms, helping to elucidate the role of catalysts and predict the regioselectivity of complex transformations. nih.gov

Machine learning algorithms are also emerging as powerful tools for predicting the outcomes of chemical reactions. francis-press.com By training models on large datasets of known reactions, it is possible to predict the products, yields, and optimal conditions for new transformations. francis-press.com This predictive capability can significantly accelerate the discovery of novel synthetic pathways for indole-2-carboxylates and other complex molecules. nih.govmicrosoft.com

Future research will focus on developing more accurate and predictive computational models and integrating them more seamlessly into the experimental workflow. This will enable the in silico design of novel catalysts and reaction pathways, reducing the need for extensive empirical screening.

Expansion of the Compound's Utility as a Strategic Synthetic Handle

Indole-2-carboxylates and their derivatives, such as indole-2-carboxamides, are not only synthetic targets in their own right but also serve as versatile synthetic handles for the construction of more complex molecular architectures. rsc.orgresearcher.life The indole-2-carboxamide moiety, for instance, can be used as a key precursor for the synthesis of polycyclic indole frameworks through intramolecular and intermolecular cyclization reactions. rsc.orgresearcher.life

Future research will focus on expanding the repertoire of transformations that can be performed on the indole-2-carboxylate template. This includes the development of novel cyclization strategies to access new and diverse polycyclic systems, as well as the exploration of new ways to leverage the electronic and steric properties of the indole-2-carboxylate group to control the stereochemistry of subsequent reactions.

Synergistic Approaches with Emerging Chemical Technologies (e.g., Flow Chemistry, Photocatalysis)

Emerging chemical technologies such as flow chemistry and photocatalysis offer unique opportunities to enhance the efficiency, safety, and sustainability of indole-2-carboxylate synthesis. mdpi.comnih.gov Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comnih.govgalchimia.comakjournals.comacs.org This can lead to improved yields, reduced reaction times, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. mdpi.comgalchimia.com

Visible-light photocatalysis has emerged as a powerful tool for promoting a wide range of chemical transformations under mild conditions. acs.orgrsc.orgresearchgate.net In the context of indole chemistry, photocatalysis has been successfully applied to the C-H functionalization of the indole ring. acs.org Future research will focus on developing new photocatalytic systems for the synthesis and derivatization of indole-2-carboxylates, with a particular emphasis on enantioselective transformations.

The integration of flow chemistry and photocatalysis holds particular promise for the development of highly efficient and automated synthetic processes.

Table 3: Emerging Technologies in Indole Synthesis

| Technology | Application in Indole Synthesis | Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Fischer, Heumann, and Cadogan–Sundberg indole syntheses. | Improved process control, enhanced safety, scalability, potential for automation. | mdpi.comnih.govgalchimia.comakjournals.comacs.org |

| Photocatalysis | C-H functionalization of indoles. | Mild reaction conditions, use of visible light as a renewable energy source, high selectivity. | acs.orgrsc.orgresearchgate.net |

Q & A

Basic: What are the standard synthetic routes for ethyl 5-tert-butyl-1H-indole-2-carboxylate?

Answer:

The synthesis typically involves two key steps: (1) introducing the tert-butyl group to the indole scaffold and (2) esterification at the 2-position. For tert-butyl functionalization, Friedel-Crafts alkylation using tert-butyl halides or tert-butanol under acidic conditions (e.g., H₂SO₄ or AlCl₃) is common. Subsequent esterification can be achieved via reaction of the carboxylic acid intermediate with ethanol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or via acid chloride formation using thionyl chloride (SOCl₂) . For example, analogous methods for brominated indole derivatives use brominating agents (NBS) followed by esterification .

Key Data:

- Molecular weight: ~277.3 g/mol (calculated from analogous compounds in ).

- Typical yields: 60–80% after purification via column chromatography .

Advanced: How can reaction conditions be optimized to enhance tert-butyl group regioselectivity?

Answer:

Regioselective tert-butyl introduction requires precise control of electrophilic aromatic substitution (EAS) parameters:

- Temperature: Lower temperatures (0–5°C) reduce side reactions (e.g., polysubstitution) .

- Catalysts: Lewis acids like AlCl₃ improve EAS efficiency by activating electrophiles .

- Protecting Groups: Pre-protecting reactive sites (e.g., NH of indole with Boc groups) can direct substitution to the 5-position .

- Solvent Polarity: Non-polar solvents (e.g., DCM) favor tert-butyl group addition due to reduced solvation of electrophiles .

Validation: Monitor regioselectivity via HPLC or GC-MS, referencing retention times of intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm; ester carbonyl at ~165–170 ppm) .

- IR: Ester C=O stretch at ~1720 cm⁻¹ and indole N-H at ~3400 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography: Resolves steric effects of the tert-butyl group (if single crystals are obtainable) .

Advanced: How to resolve contradictory biological activity data in different assay systems?

Answer:

Contradictions may arise from assay-specific variables:

- Solvent Effects: Use DMSO concentrations <0.1% to avoid cytotoxicity .

- Cell Permeability: Tert-butyl groups enhance lipophilicity, but may reduce solubility; validate via LogP measurements (predicted ~3.5) .

- Orthogonal Assays: Cross-validate using enzyme inhibition (e.g., kinase assays) and cell-based viability tests. For example, brominated indole analogs show varying activities in antiviral vs. anticancer assays .

Example Workflow:

Dose-Response Curves: Confirm IC₅₀ consistency across 3+ replicates.

Counter-Screens: Test against unrelated targets to rule out nonspecific effects .

Basic: What are the key physicochemical properties influencing experimental design?

Answer:

- Solubility: Limited aqueous solubility (use DMSO for stock solutions; dilute in buffered saline) .

- Stability: Hydrolyzes under strong acidic/basic conditions; store at –20°C in inert atmospheres .

- Melting Point: Analogous esters (e.g., ethyl 5-methoxyindole-2-carboxylate) melt at 154–157°C .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

- Molecular Docking: Use software (AutoDock, Schrödinger) to model binding to indole-recognizing targets (e.g., kinases, GPCRs). The tert-butyl group may occupy hydrophobic pockets .

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects (e.g., electron-withdrawing ester vs. electron-donating tert-butyl) .

- MD Simulations: Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

Case Study: Analogous trifluoromethoxy-indole derivatives showed strong correlation between computed binding energies and experimental IC₅₀ values .

Basic: What are the typical applications of this compound in drug discovery?

Answer:

- Pharmacophore Development: The indole core is a privileged scaffold in kinase inhibitors (e.g., sunitinib analogs) .

- SAR Studies: Modifying the tert-butyl group can optimize target affinity/selectivity. For example, bulkier substituents improve proteolytic stability .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

- Continuous Flow Reactors: Improve mixing and heat transfer for tert-butylations (scale-up yields ~70% vs. 50% batch) .

- Purification: Use simulated moving bed (SMB) chromatography for high-purity recovery (>98%) .

- Byproduct Analysis: Identify dimers or oxidized products via LC-MS and adjust stoichiometry (e.g., excess tert-butylating agent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.